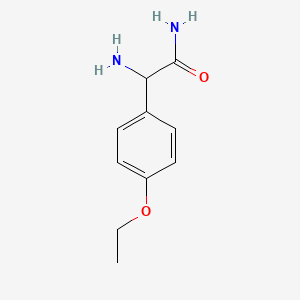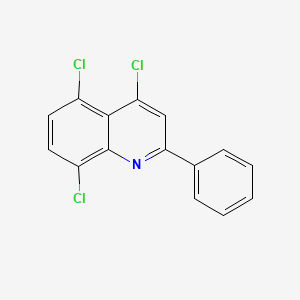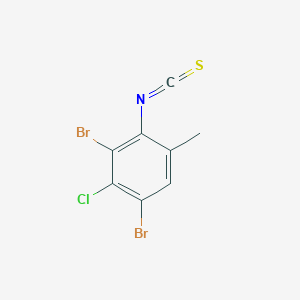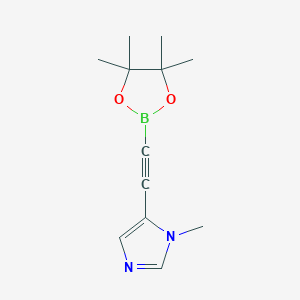
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioxoimidazolidinone ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-methoxyindole-3-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins, through hydrogen bonding and π-π interactions. The compound may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar biological activities.
3-Phenyl-2-thioxoimidazolidin-4-one: Shares the thioxoimidazolidinone ring structure.
Indole-3-carbaldehyde: Another indole derivative used in similar synthetic applications.
Uniqueness
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its combined structure of an indole moiety and a thioxoimidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
: Synthesis of indole derivatives : Chemical reactions of indole derivatives : Scientific research applications : Mechanism of action : Comparison with similar compounds
Propiedades
Fórmula molecular |
C19H15N3O2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25)/b12-9+ |
Clave InChI |
OGPPVKKHXJAZLW-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
SMILES canónico |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)




